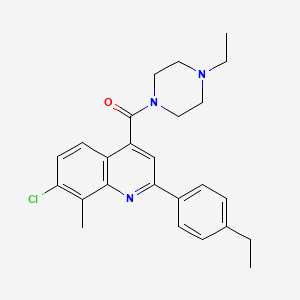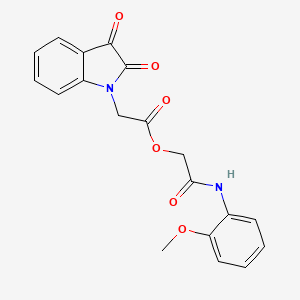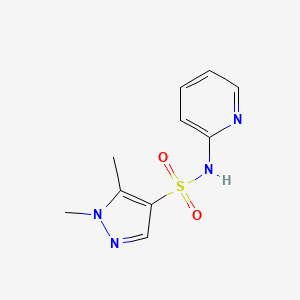![molecular formula C19H18BrN3OS B4788530 N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4788530.png)
N-(2-bromophenyl)-N'-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
描述
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of bromine, thiazole, and dimethylphenyl groups, contribute to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Coupling with 2-Bromophenyl Isocyanate: The thiazole derivative is then reacted with 2-bromophenyl isocyanate to form the desired urea compound. This step usually requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure efficient production.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
科学研究应用
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Agricultural Chemistry: It can be explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N-(2-chlorophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea: Similar structure but with a chlorine atom instead of bromine.
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group instead of urea.
Uniqueness
N-(2-bromophenyl)-N’-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the thiazole ring and dimethylphenyl groups also contributes to its distinct properties compared to other similar compounds.
属性
IUPAC Name |
1-(2-bromophenyl)-3-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-11-8-9-14(12(2)10-11)17-13(3)25-19(22-17)23-18(24)21-16-7-5-4-6-15(16)20/h4-10H,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOQHAHBWAMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-methoxybenzyl)-1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)methanol](/img/structure/B4788453.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B4788457.png)
![Ethyl 2-[[2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B4788458.png)

![quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4788464.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4788470.png)
![PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4788474.png)
![N-(4-bromophenyl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4788483.png)

![2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4788492.png)
![2-(4-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B4788493.png)
![2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4788498.png)

![(4,5-DIMETHYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4788507.png)
